molecular formula C7H13N3 B2565954 ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine CAS No. 1493547-84-4

ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine

Cat. No.: B2565954
CAS No.: 1493547-84-4
M. Wt: 139.202
InChI Key: WKPWHYQARUMITO-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine typically involves the reaction of ethylamine with a suitable imidazole derivative. One common method involves the alkylation of 1-methyl-1H-imidazole-5-carbaldehyde with ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The imidazole ring is known to coordinate with metal ions, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine can be compared with other imidazole derivatives such as:

    1-methylimidazole: Lacks the ethylamine side chain, making it less versatile in certain synthetic applications.

    2-ethylimidazole: Has the ethyl group on a different position of the imidazole ring, leading to different reactivity and properties.

    Benzimidazole: Contains a fused benzene ring, which significantly alters its chemical and biological properties.

Properties

IUPAC Name

N-[(3-methylimidazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWHYQARUMITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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